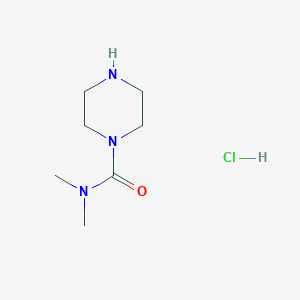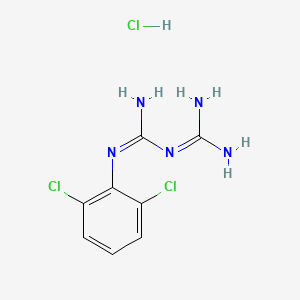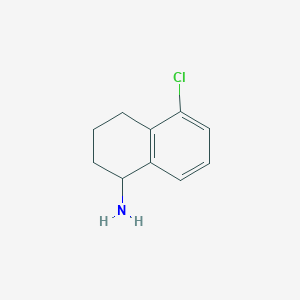
4-Methyl-3-furancarboxylic acid
Descripción general
Descripción
4-Methyl-3-furancarboxylic acid is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group at the fourth position and a carboxylic acid group at the third position
Mecanismo De Acción
Target of Action
Furan derivatives are known to interact with various biological targets due to their reactivity .
Mode of Action
Furan derivatives are known for their reactivity, which allows them to interact with various biological targets . The specific interactions of 4-Methyl-3-furancarboxylic acid with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Furan derivatives are known to be involved in various biological processes . For instance, furan derivatives can be obtained from biomass and have applications in the synthesis of new fuels and polymer precursors .
Result of Action
Furan derivatives are known to have various biological effects .
Análisis Bioquímico
Biochemical Properties
4-Methyl-3-furancarboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to plasma proteins, which can influence the compound’s distribution and activity within the body . Additionally, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Furthermore, it has been reported to affect the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production . These effects highlight the compound’s potential as a modulator of cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, this compound has been shown to inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity . In in vitro and in vivo studies, this compound has demonstrated sustained effects on cellular function, with some studies reporting long-term modulation of metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects on metabolic processes, such as lowering serum cholesterol and triglyceride levels . At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in normal cellular functions and potential organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the metabolism of furan derivatives, where it undergoes enzymatic transformations to form different metabolites . These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the body . The compound’s interactions with enzymes, such as oxidoreductases and transferases, play a crucial role in its metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transport proteins, facilitating its distribution to various cellular compartments . Additionally, this compound can bind to plasma proteins, which can influence its localization and accumulation within tissues . These interactions are essential for understanding the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . These targeting mechanisms are crucial for the compound’s activity and function within the cell, as they ensure its proper localization and interaction with relevant biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-3-furancarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methyl-3-furanmethanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, and the product is isolated through crystallization or extraction techniques.
Another method involves the catalytic hydrogenation of 4-methyl-3-furancarboxaldehyde in the presence of a palladium catalyst. This reaction is carried out under mild conditions, and the resulting this compound is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is often produced from biomass-derived furfural. The process involves the catalytic conversion of furfural to this compound using metal catalysts such as palladium or platinum. This method is advantageous due to its sustainability and the use of renewable resources.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-furancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 4-methyl-3-furandicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-methyl-3-furanmethanol in the presence of reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Methyl-3-furandicarboxylic acid.
Reduction: 4-Methyl-3-furanmethanol.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Methyl-3-furancarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of polymers and resins, where its furan ring structure imparts desirable properties to the final products.
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarboxylic acid: Similar structure but with the carboxylic acid group at the second position.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a methyl group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups at the second and fifth positions.
Uniqueness
4-Methyl-3-furancarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Its methyl group at the fourth position and carboxylic acid group at the third position make it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
IUPAC Name |
4-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEFJYKFWPVPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)










